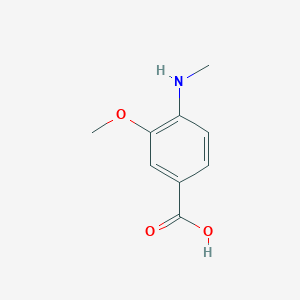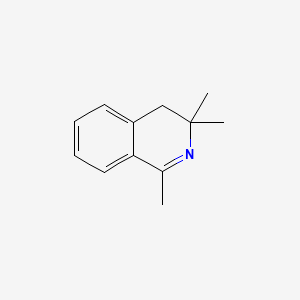
1,3,3-Trimethyl-3,4-dihydroisoquinoline
Übersicht
Beschreibung
1,3,3-Trimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15N . It is also known by other names such as 1,3,3-trimethyl-4H-isoquinoline and 3,4-dihydro-1,3,3-trimethylisoquinoline .
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-3,4-dihydroisoquinoline involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the reaction of 1,3,3-trimethyl-3,4-dihydroisoquinolines with polyfluorocarbonyl compounds .Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-3,4-dihydroisoquinoline consists of a dihydroisoquinoline ring with three methyl groups attached . The InChI code for this compound is 1S/C12H15N/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9/h4-7,13H,1,8H2,2-3H3 .Chemical Reactions Analysis
1,3,3-Trimethyl-3,4-dihydroisoquinolines, which exist in the imine form, undergo C-hydroxyalkylation upon reaction with hexafluoroacetone and esters of trifluoropyruvic acid at the C1 CH3 group at 20°C . The products with the ketoesters are converted upon heating to γ-lactams .Physical And Chemical Properties Analysis
1,3,3-Trimethyl-3,4-dihydroisoquinoline is a solid at room temperature . It has a molecular weight of 173.26 .Wissenschaftliche Forschungsanwendungen
Reactions with Polyfluorocarbonyl Compounds : 1,3,3-Trimethyl-3,4-dihydroisoquinoline, in its imine form, reacts with hexafluoroacetone and esters of trifluoropyruvic acid, leading to C-hydroxyalkylation. This reaction has implications for the synthesis of γ-lactams and novel chemical structures (Sviridov et al., 1990).
Synthesis of Isoquinolyl-1-glyoxylic Acid Oximes : Research has shown that treating 1,3,3-trimethyl-3,4-dihydroisoquinoline derivatives with nitrous acid results in oximes of 3,3-disubstituted 3,4-dihydroisoquinoline derivatives. This method is significant for the synthesis of compounds with potential antiarrhythmic and anticoagulant activities (Shklyaev et al., 1999).
Formation of Zwitterionic Axially Chiral Derivatives : This compound reacts with 6-nitro-2-polyfluoroalkylchromones to form zwitterionic axially chiral 6H,7H-pyrido[2,1-a]isoquinolinium derivatives. These derivatives can be further converted into 2,6-diaryl-4-polyfluoroalkylpyridines, indicating potential applications in the synthesis of complex organic molecules (Sosnovskikh et al., 2014).
Synthesis of Lamellarin U and G Trimethyl Ether : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, derived from 1,3,3-trimethyl-3,4-dihydroisoquinoline, are utilized in the synthesis of lamellarin U and G trimethyl ether. This represents a method for introducing acid-sensitive protecting groups in the phenolic hydroxy functions of complex molecules (Liermann & Opatz, 2008).
Reactions with 1,1-Dicyano-2-(trifluoromethyl)ethylenes : Research demonstrates that 1,3,3-trimethyl-3,4-dihydroisoquinolines react with certain dicyanoethylene compounds to produce a variety of novel quinolizine derivatives, further expanding the scope of synthetic chemistry applications (Tyutin et al., 1992).
Thiocarbamoylation Reactions : 1,3,3-Trimethyl-3,4-dihydroisoquinoline undergoes thiocarbamoylation with phenyl isothiocyanate, leading to enamino thioamides. These compounds demonstrate potential for further chemical modifications, including acylation (Surikova & Mikhailovskii, 2014).
Safety And Hazards
The safety information for 1,3,3-Trimethyl-3,4-dihydroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOAVXTUXLYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344057 | |
| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
CAS RN |
79023-51-1 | |
| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


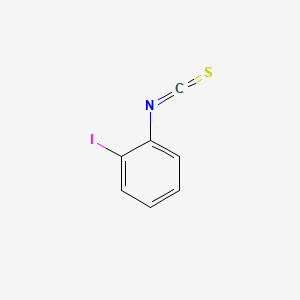
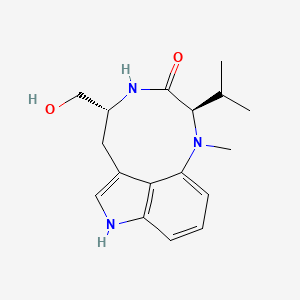
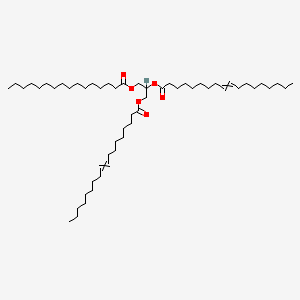
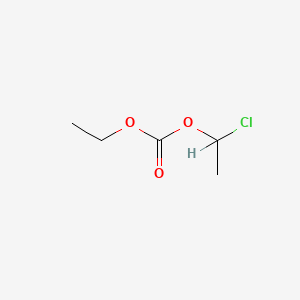
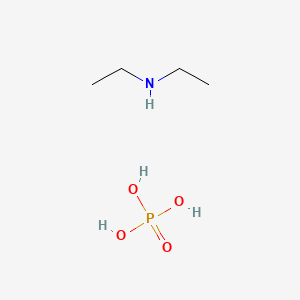
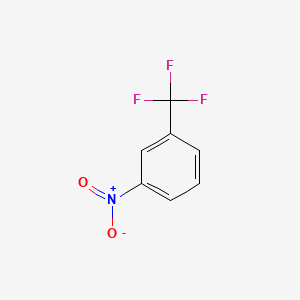
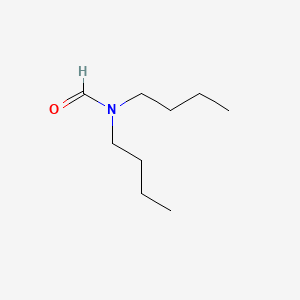
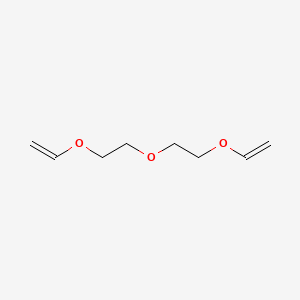
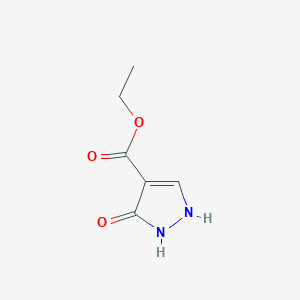
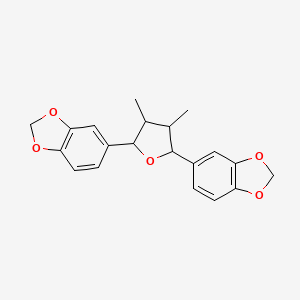
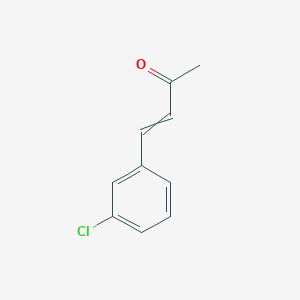
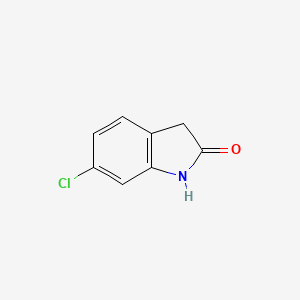
![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
